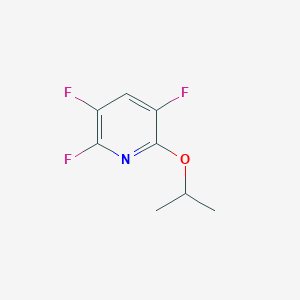

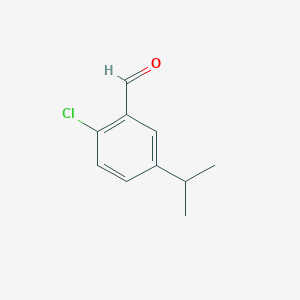

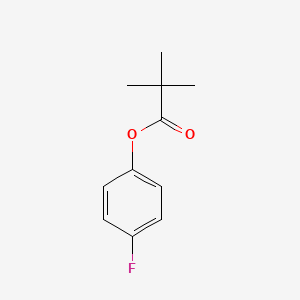

2-Chloro-5-isopropylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Applications: Synthesis of Anti-Inflammatory Agents

2-Chloro-5-isopropylbenzaldehyde: is a precursor in the synthesis of various anti-inflammatory agents. Its chemical structure allows for modifications that can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are crucial in managing conditions like arthritis, where inflammation plays a significant role .

Organic Synthesis: Intermediate for Complex Molecules

In organic chemistry, 2-Chloro-5-isopropylbenzaldehyde serves as an intermediate for the synthesis of complex organic molecules. It can undergo various reactions, such as nucleophilic substitutions, to create a diverse range of products essential for further chemical research and development .

Material Science: Developing New Polymers

The compound’s unique properties make it a valuable component in the field of material science, particularly in the development of new polymers. Its incorporation into polymer chains can potentially result in materials with improved strength, durability, and chemical resistance .

Analytical Chemistry: Chromatography and Spectroscopy

2-Chloro-5-isopropylbenzaldehyde: can be used as a standard in chromatographic techniques to help identify and quantify similar compounds. In spectroscopy, it may serve as a reference compound to calibrate instruments or to study the properties of benzaldehyde derivatives .

Biochemistry: Enzyme Inhibition Studies

This compound may be used in biochemistry for enzyme inhibition studies. By modifying the benzaldehyde moiety, researchers can investigate the interaction between the compound and various enzymes, which is crucial for understanding metabolic pathways and designing drugs .

Environmental Science: Pollution Monitoring

In environmental science, derivatives of 2-Chloro-5-isopropylbenzaldehyde could be used as markers in pollution monitoring. They can help trace the source and concentration of environmental contaminants, aiding in the assessment of ecological impact and the effectiveness of remediation efforts .

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

A study on a similar compound, 2-Chloro-5-Nitrophenol, showed that it is degraded by the bacterium Cupriavidus sp. Strain CNP-8 . The enzyme MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-isopropylbenzaldehyde. For instance, pH and temperature can affect the compound’s stability and its interaction with targets .

Propiedades

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)